4-Methylvaleryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWCVXFHTHCJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068072 | |

| Record name | Pentanoyl chloride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38136-29-7 | |

| Record name | 4-Methylpentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38136-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoyl chloride, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl chloride, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoyl chloride, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylvaleryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylvaleryl Chloride

This guide provides a comprehensive overview of 4-Methylvaleryl chloride, a key reagent in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structural characteristics, physicochemical properties, and primary applications, with a focus on the underlying chemical principles that govern its reactivity and utility.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several names, which can sometimes lead to confusion. A clear understanding of its various synonyms and systematic name is crucial for effective communication and procurement.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methylpentanoyl chloride [1][2]. This name precisely describes the molecule's structure: a five-carbon (pentanoyl) acyl chloride with a methyl group located on the fourth carbon atom.

Beyond its systematic name, this compound is frequently referred to by a variety of synonyms in commercial and academic literature. These include:

The prevalence of these different names underscores the importance of using a universal identifier in technical documentation. The Chemical Abstracts Service (CAS) Registry Number provides such a unique identifier.

Table 1: Key Identifiers for 4-Methylpentanoyl Chloride

| Identifier | Value |

| CAS Number | 38136-29-7[1][3][5] |

| Molecular Formula | C6H11ClO[4][5][7] |

| IUPAC Name | 4-methylpentanoyl chloride[1][2] |

| InChI | 1S/C6H11ClO/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3[1][4] |

| InChIKey | SVWCVXFHTHCJJB-UHFFFAOYSA-N[1][4] |

| SMILES | CC(C)CCC(=O)Cl[1][4][8] |

Molecular Structure and Chemical Properties

The reactivity and utility of 4-methylpentanoyl chloride are direct consequences of its molecular structure. The presence of a highly electrophilic carbonyl carbon, bonded to a good leaving group (chloride), makes it a potent acylating agent.

Structural Representation

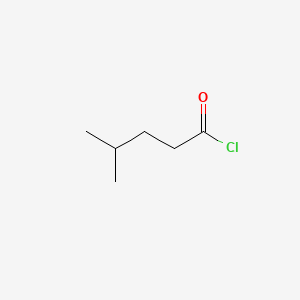

The structure of 4-methylpentanoyl chloride consists of a six-carbon branched chain. The acyl chloride functional group is located at one end of the chain, and a methyl group is attached to the fourth carbon atom.

Figure 1: 2D structure of 4-methylpentanoyl chloride.

Physicochemical Properties

The physical and chemical properties of 4-methylpentanoyl chloride are critical for its handling, storage, and application in chemical synthesis. It is a colorless to pale yellow liquid with a strong, irritating odor[7]. Due to its high reactivity, particularly with nucleophiles, it must be handled with appropriate safety precautions in a controlled laboratory environment.

Table 2: Physicochemical Properties of 4-Methylpentanoyl Chloride

| Property | Value | Source(s) |

| Molecular Weight | 134.60 g/mol | [1][2][5] |

| Boiling Point | 141-144 °C | [7][9] |

| Density | Approximately 1.0 g/cm³ | [7] |

| Flash Point | 41 °C (105.8 °F) | [7] |

| Refractive Index | ~1.422 | [7] |

Core Reactivity and Applications in Synthesis

The primary utility of 4-methylpentanoyl chloride stems from its role as an acylation reagent [7]. The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in a wide range of organic transformations.

Mechanism of Acylation

The fundamental reaction pathway involves the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, resulting in the formation of a new acyl derivative.

Figure 2: Generalized workflow for acylation using 4-methylpentanoyl chloride.

Key Applications

The versatility of 4-methylpentanoyl chloride as an acylating agent has led to its use in various sectors of the chemical industry.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs)[7][9]. For instance, it has been used in the preparation of novel inhibitors of AKR1C3, which are being investigated as potential anti-cancer agents[4][9].

-

Polymer Chemistry: This compound is employed in the synthesis of high-performance polymers, such as polyamides and polyesters[7]. The resulting polymers often exhibit desirable properties for applications in engineering plastics, fibers, and coatings[7].

-

Specialty Chemicals: 4-Methylpentanoyl chloride is also utilized in the production of a range of specialty chemicals, including surfactants, fragrances, and dyes[7].

Safety and Handling

4-Methylpentanoyl chloride is a flammable, corrosive, and moisture-sensitive compound[1][3]. It can cause severe skin burns and eye damage[3]. Therefore, stringent safety protocols must be followed during its handling and storage. It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation and ensure safety. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

4-Methylpentanoyl chloride is a valuable and versatile reagent in organic synthesis. Its high reactivity as an acylating agent makes it an important intermediate in the production of a wide array of products, from pharmaceuticals to advanced polymers. A thorough understanding of its nomenclature, structure, properties, and safe handling procedures is essential for its effective and responsible use in research and industrial applications.

References

-

Rudong Lianfeng Chemical Co., Ltd. (n.d.). Isohexanoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Pentanoyl chloride, 4-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11ClO). Retrieved from [Link]

Sources

- 1. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 38136-29-7 | Fisher Scientific [fishersci.ca]

- 3. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]

- 4. 4-Methylpentanoyl Chloride | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Isohexanoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 38136-29-7 [chemicalbook.com]

4-Methylpentanoyl chloride chemical compatibility

An In-depth Technical Guide to the Chemical Compatibility of 4-Methylpentanoyl Chloride

Abstract

4-Methylpentanoyl chloride (also known as isocaproyl chloride) is a highly reactive acyl chloride widely employed as an acylation reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility is derived from the electrophilic nature of its carbonyl carbon, which makes it susceptible to nucleophilic attack. However, this same reactivity necessitates a thorough understanding of its chemical compatibility to ensure safe handling, prevent undesirable side reactions, and maintain reagent integrity. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the chemical compatibility of 4-methylpentanoyl chloride, focusing on its reactivity with common laboratory substances and materials, safe storage and handling protocols, and methodologies for material compatibility validation.

Introduction: The Chemistry of 4-Methylpentanoyl Chloride

4-Methylpentanoyl chloride (C₆H₁₁ClO) is a colorless to pale yellow liquid characterized by a strong, irritating odor.[1] The molecule's reactivity is dictated by the functional group: an acyl chloride. The carbon atom of the carbonyl group is bonded to both a highly electronegative oxygen atom and a chlorine atom. This electronic arrangement makes the carbonyl carbon highly electrophilic and an excellent target for nucleophiles. The chloride ion is an effective leaving group, facilitating nucleophilic acyl substitution reactions that are often rapid and exothermic.

These properties make it an efficient reagent for introducing the 4-methylpentanoyl group into molecules, a common step in the synthesis of complex organic compounds like novel anti-cancer agents.[2][3] However, this high reactivity is also the source of its primary hazards and incompatibilities.

Fundamental Reactive Hazards and Incompatibilities

The primary directive when handling 4-methylpentanoyl chloride is the strict exclusion of substances with active nucleophilic sites, particularly those containing active hydrogens. The most common and critical incompatibilities are detailed below.

Hydrolysis: Reaction with Water and Moisture

This is the most significant and immediate incompatibility. 4-Methylpentanoyl chloride reacts vigorously, and often violently, with water, including atmospheric moisture.[4][5][6] The reaction is a rapid hydrolysis that produces 4-methylpentanoic acid and dense, corrosive hydrogen chloride (HCl) gas.[5][7]

Reaction Mechanism: Hydrolysis

Caption: Reaction pathway for the hydrolysis of 4-methylpentanoyl chloride.

The generation of HCl gas not only presents a severe inhalation hazard but also creates a highly corrosive environment that can degrade incompatible container materials.[8] Therefore, all handling and storage must be performed under strictly anhydrous (moisture-free) conditions.[9][10]

Reaction with Alcohols and Phenols

4-Methylpentanoyl chloride reacts exothermically with alcohols and phenols to form the corresponding esters.[1][11] While this is a synthetically useful transformation, an uncontrolled reaction is a significant compatibility concern.[12][13] The reaction also co-generates hydrogen chloride.

Reaction Mechanism: Esterification

Caption: General mechanism for ester formation from 4-methylpentanoyl chloride.

Reaction with Amines

Primary and secondary amines are potent nucleophiles and react violently with 4-methylpentanoyl chloride to yield N-substituted amides.[1][14][15] The reaction is highly exothermic. The HCl byproduct immediately reacts with any excess amine present to form the corresponding ammonium chloride salt.[14][16] This rapid, often uncontrollable reaction makes amines highly incompatible for incidental contact.

Incompatibility with Bases and Oxidizers

-

Strong Bases: Reagents such as sodium hydroxide and potassium hydroxide will rapidly hydrolyze 4-methylpentanoyl chloride in a violent reaction.[4][5] These substances must be strictly avoided.

-

Strong Oxidizing Agents: Acyl chlorides are incompatible with strong oxidizing agents (e.g., peroxides, nitrates).[4][9] Such mixtures can lead to vigorous, uncontrollable reactions.

Material Compatibility: A Guide for Equipment and Storage

Selecting appropriate materials for reactors, transfer lines, and storage containers is critical to prevent equipment failure, sample contamination, and hazardous situations. General guidance is provided below, but specific testing is always recommended.[17][18]

Metals

4-Methylpentanoyl chloride is corrosive to many metals, a property that is severely exacerbated by the presence of moisture due to the formation of hydrochloric acid.[8]

| Material | Compatibility Rating | Rationale |

| Glass (Borosilicate) | Excellent | Highly inert. The material of choice for storage and reaction vessels. |

| Stainless Steel (316) | Good to Fair | Generally resistant in anhydrous conditions. Susceptible to pitting and crevice corrosion if moisture is present, leading to HCl formation.[17] |

| Stainless Steel (304) | Fair to Poor | Less resistant than 316 SS, particularly to chloride-induced corrosion.[17] Not recommended for long-term storage. |

| Aluminum | Not Recommended | Reacts readily, especially in the presence of moisture. |

| Carbon Steel, Cast Iron | Not Recommended | Rapidly corroded.[17] |

Plastics and Elastomers

Many common polymers are susceptible to attack, degradation, or swelling by acyl chlorides.[5] Compatibility should be verified experimentally.

| Material | Compatibility Rating | Rationale |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and chemically resistant. Ideal for gaskets, seals, and container liners.[19] |

| Polyvinylidene Fluoride (PVDF) | Excellent | Exhibits broad chemical resistance similar to PTFE.[19] |

| Perfluoroalkoxy (PFA) | Excellent | Similar chemical resistance to PTFE with better melt-processing properties. |

| Polypropylene (PP) | Fair to Poor | May show some resistance at ambient temperatures but is generally not recommended due to risk of chemical attack and stress cracking.[20] |

| Polyethylene (HDPE, LDPE) | Poor | Susceptible to attack and swelling. Not recommended. |

| Polyvinyl Chloride (PVC) | Not Recommended | Likely to be attacked and degraded. |

| Fluoroelastomer (FKM, Viton®) | Good | Generally good resistance to corrosive chemicals. Recommended for O-rings and seals, but testing is advised.[19] |

| Buna-N (Nitrile), EPDM | Not Recommended | Poor compatibility; will likely swell, soften, or degrade rapidly.[17][21] |

Safe Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for the safe utilization of 4-methylpentanoyl chloride.

Storage and Handling Workflow

The following workflow outlines the critical decision points for ensuring chemical compatibility and safety.

Caption: Decision workflow for safe storage and handling.

Core Storage Requirements:

-

Environment: Store in a cool, dry, well-ventilated area away from sunlight and heat sources.[9]

-

Incompatibles: Segregate from water, alcohols, amines, bases, and oxidizing agents.[4][9]

-

Atmosphere: To maintain purity and prevent hydrolysis from ambient moisture, store under an inert atmosphere (e.g., nitrogen or argon).[4][10]

-

Containers: Use tightly sealed containers, preferably the original manufacturer's bottle.[9] Opened containers must be carefully resealed.[9] Secondary containment is recommended.[6]

Experimental Protocol: Material Compatibility Coupon Test

This protocol provides a self-validating system to confirm the compatibility of a material (e.g., a specific grade of elastomer or plastic) before use in a critical application.

Objective: To assess the compatibility of a material with 4-methylpentanoyl chloride by observing changes in mass, appearance, and mechanical properties after a defined exposure period.

Materials:

-

4-Methylpentanoyl chloride

-

Test material "coupons" of known mass and dimensions

-

Anhydrous compatible solvent (e.g., hexane)

-

Glass vials with PTFE-lined caps

-

Inert gas source (Nitrogen or Argon)

-

Analytical balance

-

Fume hood

Methodology:

-

Preparation: Cut at least two coupons of the test material to a size suitable for immersion in a small vial. Clean them with a compatible solvent, dry them thoroughly in a vacuum oven, and record their initial mass to four decimal places.

-

Immersion: Place one coupon in a glass vial. Under an inert atmosphere, add enough 4-methylpentanoyl chloride to fully submerge the coupon.

-

Control: Place the second coupon in an identical empty vial to serve as a control.

-

Sealing: Tightly seal both vials with PTFE-lined caps.

-

Incubation: Store the vials at the intended process temperature for a duration representative of the planned experiment (e.g., 24-72 hours).

-

Observation: Periodically and safely observe the vials for any changes in the liquid (color change, precipitate formation) or the coupon (swelling, discoloration, degradation).

-

Post-Exposure Analysis:

-

After the incubation period, carefully remove the coupon from the chemical under inert atmosphere in a fume hood.

-

Quench the residual acyl chloride on the coupon with a suitable alcohol (e.g., isopropanol) in a separate beaker, followed by rinsing with an inert solvent like hexane.

-

Dry the coupon thoroughly in a vacuum oven until a constant mass is achieved.

-

Record the final mass and calculate the percent change in mass.

-

Visually inspect the coupon for any changes in color, shape, or surface texture compared to the control.

-

Perform a simple mechanical test (e.g., bending) to assess any changes in flexibility or brittleness.

-

Interpretation:

-

Excellent Compatibility: Negligible change in mass (<1%), no change in appearance or mechanical properties.

-

Good Compatibility: Minor mass change (1-5%), slight discoloration, no significant loss of mechanical integrity.

-

Poor/Incompatible: Significant mass change (>5%), obvious swelling, dissolution, or degradation.

Conclusion

4-Methylpentanoyl chloride is a potent and valuable synthetic reagent, but its utility is matched by its reactive and corrosive nature. A foundational understanding of its incompatibility with nucleophilic reagents—especially water, alcohols, and amines—is paramount. Material selection for storage and handling must prioritize inert substances like borosilicate glass and PTFE. All operations should be conducted under strictly anhydrous conditions by personnel equipped with appropriate protective equipment in a certified chemical fume hood. By adhering to the principles and protocols outlined in this guide, researchers can handle 4-methylpentanoyl chloride safely and effectively, ensuring both experimental success and laboratory safety.

References

-

PubChem. (n.d.). Pentanoyl chloride, 4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Pacer. (2024). Chemical Compatibility Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved from [Link]

-

Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]

-

Matrix Megaflow. (n.d.). Chemical Resistance of Plastics and Elastomers Used in Pipeline Construction. Retrieved from [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols - A Level Chemistry. Retrieved from [Link]

-

Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

-

United Filtration Systems. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

ERIKS. (n.d.). Rubber Chemical Resistance Guide. Retrieved from [Link]

-

Max Spare. (n.d.). Chemical-Compatibility-Chart.pdf. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Methylvaleryl chloride | 38136-29-7 [chemicalbook.com]

- 3. 4-Methylpentanoyl Chloride | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. reddit.com [reddit.com]

- 7. nbinno.com [nbinno.com]

- 8. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. wcu.edu [wcu.edu]

- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. graco.com [graco.com]

- 18. unitedfiltration.com [unitedfiltration.com]

- 19. walchem.com [walchem.com]

- 20. matrixmegaflow.com [matrixmegaflow.com]

- 21. Rubber Chemical Resistance Guide [eriks.com]

An In-depth Technical Guide to Isocaproyl Chloride: Reactivity and Applications in Organic Synthesis

Introduction

Isocaproyl chloride, also known as 4-methylvaleryl chloride or 4-methylpentanoyl chloride, is a mono-acyl chloride that serves as a highly versatile and reactive intermediate in modern organic synthesis.[1][2][3] Its utility stems from the intrinsic reactivity of the acyl chloride functional group, which allows for the efficient introduction of the isocaproyl moiety (a six-carbon, branched alkyl chain) into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the chemical properties, core reactivity, and synthetic applications of isocaproyl chloride, with a focus on its role in the development of pharmaceuticals and other specialty chemicals.

The compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[1][4] Due to its reactivity, particularly with water, it requires careful handling and storage to maintain its integrity and ensure safety.

Table 1: Physical and Chemical Properties of Isocaproyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 38136-29-7 | [1][2][5] |

| Molecular Formula | C₆H₁₁ClO | [1][2][5] |

| Molecular Weight | 134.60 g/mol | [1][5] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 144 °C | [3][5] |

| Density | 0.973 g/mL | [3] |

| Synonyms | This compound, 4-Methylpentanoyl Chloride | [1][4] |

Core Reactivity and Mechanistic Principles

The synthetic utility of isocaproyl chloride is dictated by the electrophilicity of its carbonyl carbon. The adjacent chlorine and oxygen atoms are strongly electron-withdrawing, rendering the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, which facilitates the completion of nucleophilic acyl substitution reactions.

General Mechanism: Nucleophilic Acyl Substitution

The predominant reaction pathway for isocaproyl chloride is nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile (Nu:) to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond, resulting in the newly acylated product.

Sources

Navigating the Reactivity of 4-Methylvaleryl Chloride: A Technical Guide for Researchers

Introduction: Harnessing the Potential of a Reactive Acylating Agent

4-Methylvaleryl chloride, also known as 4-methylpentanoyl chloride, is a versatile acylating agent employed in synthetic organic chemistry.[1][2] Its utility lies in the highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives.[3][4][5] This reactivity is a double-edged sword, making it a valuable synthetic tool while also demanding stringent handling and safety protocols. This guide provides an in-depth analysis of the safety profile of this compound, coupled with field-proven handling techniques and emergency procedures to ensure its safe and effective use in a research and development setting.

Section 1: Hazard Analysis and Chemical Profile

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. It is a flammable, corrosive, and water-reactive substance.[6][7] The primary hazards stem from its ability to cause severe skin burns and eye damage, and its violent reaction with water to produce hydrogen chloride (HCl) gas.[6][8][9]

GHS Classification and Key Safety Data

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[10][11] The classification for this compound underscores its significant risks.

| Hazard Category | GHS Classification | Signal Word | Hazard Statement |

| Physical Hazards | Flammable Liquid, Category 3 | Danger | H226: Flammable liquid and vapor[1][6] |

| Corrosive to Metals, Category 1 | H290: May be corrosive to metals[1][6] | ||

| Health Hazards | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[1][6] | |

| Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage[7] |

Section 2: Prerequisite Safety Measures and Personal Protective Equipment (PPE)

Given its corrosive and reactive nature, a multi-layered approach to safety is imperative. This begins with establishing a controlled work environment and utilizing appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted within a certified chemical fume hood to contain its vapors and the HCl gas produced upon contact with atmospheric moisture.[6] The work area should be equipped with an accessible safety shower and eyewash station.[6] All equipment must be grounded to prevent static discharge, which could serve as an ignition source.[6]

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling this compound:

-

Eye Protection : Chemical splash goggles and a full-face shield are required to protect against splashes and fumes.[6]

-

Hand Protection : Use impervious gloves, such as butyl rubber or Viton™, and inspect them for any signs of degradation before use.

-

Body Protection : A flame-resistant lab coat and an apron are necessary. For larger quantities, impervious protective clothing may be required.[6]

-

Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an acid gas cartridge is essential.[6]

Section 3: Step-by-Step Handling and Experimental Protocol

The high reactivity of acyl chlorides necessitates meticulous handling, particularly their sensitivity to moisture.[8][12] The following protocol outlines a standard procedure for using this compound in a typical acylation reaction, highlighting the causality behind each step.

Preparation of a Moisture-Free Environment

-

Rationale : this compound reacts vigorously with water to form 4-methylvaleric acid and corrosive HCl gas.[8][9] This not only consumes the reagent but also creates a hazardous situation.

-

Protocol :

-

All glassware must be oven-dried at a minimum of 125°C overnight and cooled under a stream of inert gas (e.g., nitrogen or argon).[12]

-

Assemble the reaction apparatus while still warm and maintain a positive pressure of inert gas throughout the experiment.[12]

-

Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

-

Reagent Transfer and Reaction Setup

-

Rationale : To prevent exposure to atmospheric moisture and ensure accurate measurement, specific techniques for transferring air- and moisture-sensitive reagents are required.

-

Protocol :

-

Use a dry, inert gas-flushed syringe to pierce the septum of the reagent bottle and withdraw the required amount of this compound.[12]

-

Slowly add the acyl chloride to the reaction mixture, which is typically cooled in an ice bath to manage the exothermic nature of the acylation reaction.

-

The reaction should be stirred and maintained under an inert atmosphere.

-

Reaction Quenching and Work-up

-

Rationale : After the reaction is complete, any unreacted this compound must be safely neutralized ("quenched") before the work-up procedure. The choice of quenching agent depends on the desired outcome and the other components in the reaction mixture.

-

Protocol :

-

Slowly and carefully add a quenching agent to the cooled reaction mixture. Common quenching agents for acyl chlorides include:

-

Water or aqueous solutions (e.g., saturated sodium bicarbonate) : This hydrolyzes the acyl chloride to the corresponding carboxylic acid.[13] This is often done to neutralize the HCl byproduct.

-

Alcohols (e.g., methanol or isopropanol) : This converts the acyl chloride to the corresponding ester.[13][14]

-

Amines : This forms a stable amide.[13]

-

-

Once the quenching is complete (cessation of gas evolution or exotherm), proceed with the standard aqueous work-up to isolate the desired product.

-

Caption: Standard workflow for handling this compound.

Section 4: Emergency Procedures

Prompt and correct response to an emergency involving this compound is critical to minimizing harm.

Spills

-

Small Spills (<100 mL) within a fume hood :

-

Alert personnel in the immediate area.

-

Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

-

-

Large Spills (>100 mL) or spills outside a fume hood :

-

Evacuate the immediate area.

-

Alert others and contact your institution's emergency response team.

-

If safe to do so, eliminate all ignition sources.

-

First Aid

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Fire

-

Extinguishing Media : Use dry chemical powder, carbon dioxide, or sand. DO NOT USE WATER , as it will react violently with this compound.[6]

-

Firefighting Procedures : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[6]

Caption: Emergency response decision tree for this compound incidents.

Section 5: Storage and Disposal

Proper storage and disposal are crucial to long-term safety and environmental protection.

Storage

Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[6] It should be stored away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[6]

Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste. Dispose of the material in accordance with all federal, state, and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Conclusion

This compound is a potent reagent that enables a wide range of chemical transformations. Its inherent reactivity demands a comprehensive understanding of its hazards and a disciplined approach to its handling. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can safely and effectively leverage the synthetic power of this valuable chemical.

References

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. KGROUP. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

-

Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. [Link]

-

Wikipedia. Aluminium chloride. [Link]

-

Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

-

PubChem. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

-

American Chemical Society. (1995). Guide for Chemical Spill Response. [Link]

-

ChemRadar. GHS Classification Search Tool. [Link]

-

University of Washington Environmental Health & Safety. (2017, June). INCOMPATIBLE CHEMICALS. [Link]

-

Cole-Parmer. Chemical Compatibility Chart. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 38136-29-7 [chemicalbook.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. reddit.com [reddit.com]

Physical properties of 4-Methylvaleryl chloride (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 4-Methylvaleryl Chloride

Introduction

This compound (CAS No: 38136-29-7), also known as 4-methylpentanoyl chloride or isocaproyl chloride, is a mono-carbonyl chloride compound with the molecular formula C₆H₁₁ClO.[1][2][3][4] As a reactive acyl chloride, it serves as a crucial building block and reagent in organic synthesis, particularly in the preparation of novel inhibitors and other complex molecules for pharmaceutical and materials science research.[5] Understanding its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, application in reaction engineering, and purification processes like distillation. This guide provides a detailed examination of these properties, supported by experimental protocols for their accurate determination in a laboratory setting.

Part 1: Core Physical Properties of this compound

The physical characteristics of a chemical compound are dictated by its molecular structure. This compound possesses a molecular weight of approximately 134.60 g/mol .[1][3][4] Its structure, featuring a polar acyl chloride group and a branched, nonpolar isobutyl group, gives rise to a combination of dipole-dipole interactions and van der Waals forces. These intermolecular forces govern its physical state, boiling point, and density.

Quantitative Data Summary

The boiling point and density of this compound have been experimentally determined and are summarized below. It is important to note that boiling points are pressure-dependent; the values reported are typically at standard atmospheric pressure (760 mmHg).

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 144 °C | at 760 mmHg (lit.) | TCI, ChemicalBook[2][5] |

| 140.4 °C | at 760 mmHg | Tron Chemicals[1] | |

| Density | 0.98 g/cm³ | at 20°C | TCI |

| 0.986 g/cm³ | Not Specified | Tron Chemicals[1] |

The slight variations in reported values are common and can be attributed to minor differences in experimental conditions or sample purity. For critical applications, experimental verification is always recommended.

Part 2: Experimental Determination Protocols

Accurate measurement of physical properties is a cornerstone of chemical research. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples like this compound.

Protocol 1: Micro-Boiling Point Determination

This method is ideal for research settings where sample volumes may be limited. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[6]

Causality Behind Experimental Choices:

-

Small Sample Volume: The micro-reflux method is chosen for its efficiency with minimal sample (approx. 0.5 mL), preserving valuable material.[6]

-

Stirring: A magnetic stirrer is used to prevent "bumping" (sudden, violent boiling) by ensuring even heat distribution throughout the liquid.[6]

-

Thermometer Placement: Placing the thermometer bulb approximately 1 cm above the liquid surface ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[6]

-

Reflux Ring: The visible ring of condensing vapor (the reflux ring) is the key indicator of a stable boiling equilibrium. The measurement is taken when the thermometer bulb is level with this ring.[6]

Step-by-Step Methodology:

-

Apparatus Setup: Place a metal heating block on a hot plate stirrer.

-

Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar.

-

Assembly: Clamp the test tube so it is securely placed in the center of the heating block.

-

Thermometer Positioning: Clamp a thermometer so that the bulb is suspended in the test tube, about 1 cm above the surface of the liquid.

-

Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample for the onset of boiling and the formation of a vapor condensation ring on the inner wall of the test tube.

-

Temperature Reading: Adjust the heating rate to maintain a gentle reflux. The temperature at which the condensation ring remains stable around the thermometer bulb is the observed boiling point.[6] Record this temperature.

-

Cooling: Once the measurement is complete, turn off the heat, but allow stirring to continue until the apparatus has cooled.

Protocol 2: Density Determination by Mass and Volume

This fundamental method calculates density using the formula ρ = m/V (density equals mass divided by volume).[7][8] Its accuracy is contingent on the precision of the balance and the volumetric glassware used.

Causality Behind Experimental Choices:

-

Tare Function: Using the 'tare' or 'zero' function on the electronic balance isolates the mass of the liquid by excluding the mass of the container, preventing calculation errors.[7]

-

Volumetric Glassware: A graduated cylinder or pipette is used for accurate volume measurement. The choice of glassware should match the volume being measured to minimize relative error; for example, a 10 mL graduated cylinder is more accurate for a 10 mL volume than a 50 mL cylinder would be.[7]

-

Meniscus Reading: Liquids in glass containers form a curved surface (meniscus). For accuracy, the volume must be read from the bottom of this curve at eye level to avoid parallax error.[7]

-

Repetition: Repeating the measurement and averaging the results enhances the reliability and trustworthiness of the final value by minimizing the impact of random errors.[7]

Step-by-Step Methodology:

-

Measure Mass of Empty Container: Place a clean, dry graduated cylinder on an electronic balance and press the 'tare' or 'zero' button. The balance should read 0.00 g.

-

Measure Volume of Liquid: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume at eye level from the bottom of the meniscus. Record this exact volume.

-

Measure Mass of Liquid: Place the graduated cylinder containing the liquid back onto the tared balance. The reading on the balance is the mass of the liquid. Record this mass.

-

Calculate Density: Divide the recorded mass (in grams) by the recorded volume (in mL or cm³, as 1 mL = 1 cm³). The result is the density in g/cm³.

-

Validate: Repeat steps 1-4 at least two more times and calculate the average density to ensure precision.

Conclusion

The boiling point and density of this compound are defining physical properties that are essential for its practical application in a research and development context. With a boiling point in the range of 140-144 °C and a density of approximately 0.98 g/cm³, this compound is a liquid at standard temperature and pressure.[1] The protocols outlined in this guide provide robust, reliable methods for the empirical verification of these values, ensuring data integrity and promoting safe laboratory practices for scientists and drug development professionals.

References

-

Experiments to determine density of liquid apparatus method calculation. Doc Brown's Chemistry. [Link]

-

TDS 4-METHYL VALERYL CHLORIDE. Tron Chemicals. [Link]

-

Determination of Boiling Points. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Practical 3-BOILING POINT DETERMINATION | PDF. Scribd. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu. [Link]

-

Experiment 1: Determination of the Density of Water. YouTube. [Link]

-

Experiment 1 - Density, Measurement, & Error. [Link]

-

Determining the density of solids and liquids. The Lab Activity. YouTube. [Link]

-

This compound (C6H11ClO). PubChemLite. [Link]

-

Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008. PubChem. [Link]

Sources

- 1. tronchemicals.com [tronchemicals.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 38136-29-7 [chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to the Solubility of 4-Methylvaleryl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methylvaleryl chloride. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize acyl chlorides in their work. This document moves beyond a simple data sheet to offer insights into the underlying principles governing solubility and provides actionable protocols for experimental determination, ensuring both scientific integrity and practical applicability.

Introduction: The Critical Role of Solvent Selection for a Reactive Reagent

This compound (also known as 4-methylpentanoyl chloride) is a versatile reagent in organic synthesis, primarily used for introducing the 4-methylpentanoyl group into molecules to create esters, amides, and ketones.[1] Its utility is widespread, from the synthesis of novel anti-cancer agents to the development of high-performance polymer materials.[1]

However, as an acyl chloride, it possesses a high degree of reactivity, which dictates stringent requirements for solvent selection.[2] The acyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword: while it drives desired chemical transformations, it also makes the compound prone to degradation by inappropriate solvents or contaminants.[3][4] Specifically, this compound is highly sensitive to moisture and will react vigorously with protic solvents such as water and alcohols in a process called solvolysis.[3][5]

Therefore, understanding the solubility and stability of this compound in various organic solvents is not merely a matter of practicality but a cornerstone of successful and reproducible synthesis. The choice of solvent can dramatically influence reaction rates, yields, and the purity of the final product.[5] This guide aims to provide a foundational understanding of these interactions and a framework for making informed decisions in the laboratory.

Physicochemical Properties of this compound

A grasp of the fundamental physical and chemical properties of this compound is essential for predicting its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [6] |

| Molecular Weight | 134.60 g/mol | [6] |

| Appearance | Colorless to light orange/yellow clear liquid | [7] |

| Boiling Point | 144 °C (lit.) | [7] |

| Density | 0.98 g/cm³ (at 20°C) | [7] |

| Flash Point | 41 °C | [7] |

| Purity (Typical) | >98.0% (Argentometric Titration) | [7] |

The structure of this compound, featuring a five-carbon branched alkyl chain and a polar acyl chloride head, gives it a somewhat amphiphilic character. The alkyl portion suggests solubility in nonpolar solvents, while the polar carbonyl and chloro groups indicate potential interactions with polar molecules.

Theoretical Framework for Solubility and Solvent Stability

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solvent's ability to dissolve this compound is a function of the interplay between their respective polarities and the potential for chemical reaction.

Solvent Polarity and Miscibility

Organic solvents can be broadly categorized based on their polarity:

-

Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents are expected to readily dissolve the nonpolar alkyl chain of this compound. Miscibility is generally high in these solvents.

-

Polar Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile, DMF, DMSO): These solvents possess a dipole moment but lack acidic protons. They are generally excellent choices for reactions with acyl chlorides as they can dissolve the polar functional group without reacting with it.[8]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are incompatible with this compound. The presence of labile protons (from -OH or -NH groups) leads to rapid nucleophilic attack on the carbonyl carbon, resulting in the decomposition of the acyl chloride to the corresponding carboxylic acid or ester.[5][9] This reaction is often vigorous and exothermic.

The following diagram illustrates the relationship between solvent properties and their suitability for use with this compound.

Caption: Solvent selection based on reactivity and solubility.

Stability in Aprotic Solvents

While polar aprotic solvents are generally recommended, their purity is paramount. Trace amounts of water can lead to slow hydrolysis of the acyl chloride, reducing its potency and generating corrosive HCl gas.[5] Furthermore, some aprotic solvents can present their own reactivity issues under certain conditions:

-

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): While often used in organic synthesis, these solvents can react with acyl chlorides, particularly at elevated temperatures, to form Vilsmeier-type reagents or other byproducts.[5] Caution is advised, and reactions should be conducted at low temperatures if these solvents are necessary.

-

Ethers (THF, Diethyl Ether): These are generally excellent choices, offering good solubility and low reactivity. However, they can form peroxides upon storage, which can be hazardous. Always use freshly distilled or inhibitor-free ethers.

-

Chlorinated Solvents (DCM, 1,2-dichloroethane): These are also preferred solvents for many reactions due to their inertness and ability to dissolve a wide range of organic compounds.[5]

Qualitative Solubility Data

| Solvent | Solvent Type | Expected Solubility/Miscibility | Notes |

| Hexane | Nonpolar | Miscible | Good for dissolving the alkyl chain. |

| Toluene | Nonpolar (Aromatic) | Miscible | Good for dissolving the alkyl chain. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Excellent, inert solvent for reactions. |

| Chloroform | Polar Aprotic | Miscible | Good, inert solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Miscible | Excellent solvent, but ensure it is anhydrous. |

| Diethyl Ether | Polar Aprotic (Ether) | Miscible | Good solvent, highly volatile. |

| Ethyl Acetate | Polar Aprotic (Ester) | Miscible | Generally a good solvent. |

| Acetonitrile | Polar Aprotic (Nitrile) | Miscible | Good solvent, but ensure it is anhydrous. |

| Acetone | Polar Aprotic (Ketone) | Miscible | Generally a good solvent. |

| Dimethylformamide (DMF) | Polar Aprotic (Amide) | Miscible | Use with caution; potential for side reactions.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic (Sulfoxide) | Miscible | Use with caution; potential for side reactions.[5] |

| Methanol/Ethanol | Polar Protic (Alcohol) | Reactive | Reacts to form the corresponding methyl/ethyl ester. |

| Water | Polar Protic | Violently Reactive | Rapidly hydrolyzes to 4-methylvaleric acid and HCl.[9][11] |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, determining its solubility requires a carefully designed protocol that prevents exposure to atmospheric moisture. This protocol is adapted from standard shake-flask methods for moisture-sensitive compounds.[12]

Safety Precautions

-

Always work in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[7]

-

This compound is corrosive and causes severe skin burns and eye damage.[7] It is also flammable.[7] Keep away from ignition sources and have appropriate spill-kits and quench solutions (e.g., sodium bicarbonate) readily available.

-

Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Oven-dried glassware (vials with PTFE-lined caps, graduated cylinders, gas-tight syringes)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Inert gas supply (N₂ or Ar) with manifold

-

Filtration system suitable for air-sensitive techniques (e.g., a syringe filter with a Luer-lock connection to a gas-tight syringe)

Step-by-Step Methodology

-

Preparation:

-

Place all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a drying agent.

-

Purge the cooled glassware with a stream of inert gas.

-

-

Sample Preparation:

-

Under a positive pressure of inert gas, add a known volume (e.g., 2.0 mL) of the anhydrous solvent to a pre-weighed, oven-dried vial containing a magnetic stir bar.

-

Cap the vial and record the combined mass.

-

-

Titration and Equilibration:

-

Using a gas-tight syringe, add a small, known volume (e.g., 20 µL) of this compound to the solvent.

-

Immediately cap the vial and stir vigorously at a constant, controlled temperature (e.g., 25°C).

-

Observe for complete dissolution. If the solution remains clear, continue adding small, known aliquots of the acyl chloride, allowing the solution to equilibrate and stir for at least 5-10 minutes after each addition.

-

-

Determining Saturation:

-

The saturation point is reached when a persistent cloudiness or a second liquid phase (undissolved acyl chloride) is observed that does not disappear after prolonged stirring (e.g., >30 minutes).

-

-

Calculation:

-

Record the total volume of this compound added to reach the saturation point.

-

Calculate the mass of the added acyl chloride using its density (0.98 g/mL).

-

Express the solubility as g/100 mL or mol/L.

-

Example Calculation: If 0.5 mL of acyl chloride dissolved in 2.0 mL of solvent:

-

Mass of acyl chloride = 0.5 mL * 0.98 g/mL = 0.49 g

-

Solubility = (0.49 g / 2.0 mL) * 100 = 24.5 g/100 mL

-

-

-

Confirmation (Optional):

-

For a more precise thermodynamic solubility measurement, a sample of the saturated supernatant can be carefully filtered (using an air-sensitive technique) and its concentration determined via a quantitative method like Gas Chromatography (GC) after derivatization.

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a highly reactive and valuable synthetic building block whose performance is inextricably linked to the choice of solvent. It is readily miscible with a wide range of common nonpolar and polar aprotic solvents, such as dichloromethane, THF, and toluene, provided they are anhydrous. Conversely, it is reactive and incompatible with all protic solvents, including water and alcohols. Due to the scarcity of published quantitative data, experimental verification of solubility is crucial for applications requiring high precision. By understanding the principles of polarity and reactivity, and by employing rigorous, air-sensitive techniques for solubility determination, researchers can ensure the effective and safe use of this versatile reagent.

References

-

Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

-

Wikipedia. (n.d.). Acyl chloride. Wikipedia. Available at: [Link]

-

SlidePlayer. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlidePlayer. Available at: [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Stability of acyl halides in various water media. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound. Google Patents.

-

CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. CIE A-Level Chemistry. Available at: [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Sciencemadness. Available at: [Link]

-

Chemistry LibreTexts. (2023). Properties of Acyl Halides. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

-

University of Rochester. (n.d.). Solvent Miscibility Table. University of Rochester. Available at: [Link]

-

PubChem. (n.d.). Pentanoyl chloride, 4-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Available at: [Link]

Sources

- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 38136-29-7 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. enamine.net [enamine.net]

A Comprehensive Spectroscopic Guide to 4-Methylvaleryl Chloride: Elucidating Molecular Structure through NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylvaleryl chloride (also known as 4-methylpentanoyl chloride), with the chemical formula C₆H₁₁ClO, is a valuable acylating agent and building block in organic synthesis.[1] Its utility in the creation of more complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its chemical structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this compound. This in-depth technical guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Molecular Structure of this compound

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. Due to the limited availability of experimental spectra in public databases, the following data is based on validated prediction models, which serve as a reliable guide for researchers.[2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing acyl chloride group and the alkyl chain's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ha | 0.92 | d | 6H |

| Hb | 1.62 | m | 1H |

| Hc | 1.75 | q | 2H |

| Hd | 2.90 | t | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Ha (0.92 ppm, d, 6H): The two methyl groups (C5 and C6) attached to the same carbon (C4) are chemically equivalent. They are expected to appear as a doublet due to coupling with the single proton on C4 (Hb). The upfield chemical shift is characteristic of protons on sp³ hybridized carbons in an alkyl chain.

-

Hb (1.62 ppm, m, 1H): The single proton on C4 is coupled to the six protons of the two methyl groups (Ha) and the two protons on C3 (Hc), resulting in a complex multiplet.

-

Hc (1.75 ppm, q, 2H): The two protons on C3 are coupled to the proton on C4 (Hb) and the two protons on C2 (Hd), leading to a quartet.

-

Hd (2.90 ppm, t, 2H): The protons on C2 are adjacent to the electron-withdrawing carbonyl group, which deshields them significantly, causing them to appear at the most downfield chemical shift. They are coupled to the two protons on C3 (Hc), resulting in a triplet.

For comparison, the experimental ¹H NMR spectrum of the closely related compound, isovaleryl chloride, shows a doublet for the six methyl protons at approximately 1.01 ppm, a multiplet for the single methine proton at around 2.22 ppm, and a doublet for the two methylene protons adjacent to the carbonyl group at about 2.76 ppm.[5] The predicted values for this compound are in good agreement with these experimental trends.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 173.5 |

| C2 | 48.0 |

| C3 | 33.5 |

| C4 | 27.5 |

| C5, C6 | 22.5 |

Interpretation of the ¹³C NMR Spectrum:

-

C1 (173.5 ppm): The carbonyl carbon of the acyl chloride is the most deshielded carbon due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. Its chemical shift is characteristic of acyl halide carbonyls.

-

C2 (48.0 ppm): This carbon is directly attached to the carbonyl group and is therefore significantly deshielded.

-

C3 (33.5 ppm): The chemical shift of this methylene carbon is typical for an sp³ hybridized carbon in an alkyl chain.

-

C4 (27.5 ppm): This methine carbon's chemical shift is also within the expected range for an alkyl group.

-

C5, C6 (22.5 ppm): The two equivalent methyl carbons appear at the most upfield position, which is characteristic of terminal methyl groups in an alkane chain.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound. Caution: this compound is corrosive and moisture-sensitive. All handling should be performed in a fume hood with appropriate personal protective equipment.

-

Sample Preparation:

-

In a dry NMR tube, dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely to prevent exposure to moisture.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch of the acyl chloride |

| 2870-2960 | Medium-Strong | C-H stretch of the alkyl groups |

| 1465 | Medium | C-H bend of the CH₂ and CH₃ groups |

| ~730-550 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of this compound is the very strong absorption band around 1800 cm⁻¹ .[6] This high-frequency carbonyl stretch is a hallmark of acyl chlorides and is a direct consequence of the inductive electron withdrawal by the highly electronegative chlorine atom, which strengthens the C=O bond. The presence of C-H stretching vibrations between 2870 and 2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹ confirms the presence of the alkyl backbone. The C-Cl stretching frequency is expected in the fingerprint region, typically between 730 and 550 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Record the sample spectrum, typically over the range of 4000-400 cm⁻¹. The instrument's software will automatically subtract the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the presence of the acyl chloride and alkyl functionalities.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 134/136 | [M]⁺˙ (Molecular ion) |

| 99 | [M - Cl]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (m/z 134/136): The molecular ion peak will appear as a pair of peaks with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[7]

-

Acylium Ion (m/z 99): The most common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[8] This is often the base peak in the spectrum.

-

Alkyl Fragments (m/z 57 and 43): Further fragmentation of the alkyl chain can lead to the formation of various carbocations. The peak at m/z 57 likely corresponds to the isobutyl cation, while the peak at m/z 43 corresponds to the isopropyl cation.

Caption: Proposed key fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile, anhydrous organic solvent (e.g., dichloromethane or hexane).

-

-

Data Acquisition:

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities.

-

The separated compound will then enter the mass spectrometer, where it will be ionized (typically by electron ionization, EI).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Confirm the presence of chlorine by observing the characteristic isotopic pattern of the molecular ion.

-

Interpret the fragmentation pattern to confirm the structure of this compound.

-

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural elucidation and characterization of this compound. The predicted NMR data, in conjunction with the characteristic IR absorption of the acyl chloride and the logical fragmentation patterns observed in mass spectrometry, offers researchers, scientists, and drug development professionals the necessary tools to confidently identify and assess the purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data, ensuring the integrity and reliability of their research and development endeavors.

References

-

ACD/Labs. NMR Prediction. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

PubChem. Pentanoyl chloride, 4-methyl-. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

PubChem. Isovaleryl chloride. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

NIST. Butanoyl chloride, 3-methyl-. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Infrared Spectroscopy. [Link]

-

Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 10341-10347. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

NIST. Butanoyl chloride, 3-methyl-. [Link]

-

ResearchGate. IR spectroscopy for neutral Acetyl Chloride molecule by DFT method. [Link]

-

Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 34(5), 519-556. [Link]

-

SpectraBase. 3-METHYLBUTANOIC-ACID,CHLORIDE;ISOVALERIANSAEURECHLORID. [Link]

-

Chemistry. Infrared spectra of acid chlorides. [Link]

-

NIST. Butanoyl chloride, 3-methyl-. [Link]

-

NIST. Acetyl chloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. docs.nrel.gov [docs.nrel.gov]

- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 5. Isovaleryl chloride(108-12-3) 1H NMR [m.chemicalbook.com]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Commercial availability and purity of 4-Methylvaleryl chloride

An In-Depth Technical Guide to the Commercial Availability and Purity of 4-Methylvaleryl Chloride

Introduction